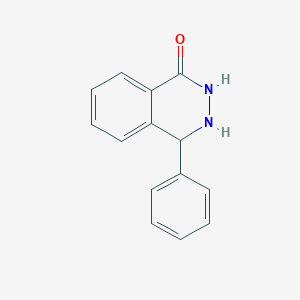

4-Phenyl-3,4-dihydrophthalazin-1(2h)-one

Description

Structure

3D Structure

Properties

CAS No. |

5004-44-4 |

|---|---|

Molecular Formula |

C14H12N2O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

4-phenyl-3,4-dihydro-2H-phthalazin-1-one |

InChI |

InChI=1S/C14H12N2O/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9,13,15H,(H,16,17) |

InChI Key |

AUJMOIDYBYCZKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)NN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Phenyl 3,4 Dihydrophthalazin 1 2h One and Its Derivatives

Conventional Synthetic Pathways to Phthalazinone Scaffolds

Traditional methods for the synthesis of phthalazinones have long been established, providing reliable and straightforward access to this important heterocyclic system. These pathways typically involve the cyclization of readily available starting materials.

Condensation Reactions of Phthalic Anhydride (B1165640) with Hydrazine (B178648) Derivatives

One of the most direct and widely employed methods for the synthesis of phthalazinone scaffolds is the condensation reaction between phthalic anhydride and various hydrazine derivatives. rsc.orgstanford.edu The reaction of phthalic anhydride with phenylhydrazine, for instance, can lead to the formation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione. stanford.edu This reaction is often carried out in a suitable solvent such as ethanol (B145695) or acetic acid and may require heating to proceed to completion. rsc.orgsci-hub.se The mechanism involves the initial nucleophilic attack of the hydrazine derivative on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form an intermediate N-acylhydrazide. Subsequent intramolecular cyclization through the attack of the second nitrogen atom on the remaining carboxylic acid group, followed by dehydration, yields the phthalazinone ring system. Research has shown that these reactions can be accelerated and selectivity can be controlled in microdroplets without the need for a catalyst, achieving high yields in a very short time. stanford.edu

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| Phthalic Anhydride | Phenylhydrazine | 2-Phenyl-2,3-dihydrophthalazine-1,4-dione | Microdroplets, DMF, RT | >90% | stanford.eduresearchgate.net |

| Phthalic Anhydride | Hydrazine Hydrate (B1144303) | Phthalhydrazide | Acetic Acid, Reflux | - | rsc.org |

| 4-Chlorophthalic Anhydride | Methylhydrazine | 8-Chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione and 5-chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione | - | - |

Cyclization of 2-Aroylbenzoic Acids with Hydrazine Derivatives

The cyclization of 2-aroylbenzoic acids with hydrazine derivatives provides another robust route to 4-substituted phthalazin-1(2H)-ones. semanticscholar.orgnih.govcarta-evidence.org Specifically, 2-benzoylbenzoic acid serves as a key precursor for the synthesis of 4-phenyl-3,4-dihydrophthalazin-1(2H)-one. carta-evidence.org This reaction involves the condensation of the keto group of the 2-aroylbenzoic acid with one of the nitrogen atoms of the hydrazine derivative, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carboxylic acid moiety, leading to the formation of the phthalazinone ring after dehydration. nih.gov The reaction is typically carried out in a protic solvent like ethanol or butanol under reflux conditions. semanticscholar.org A one-pot, two-step process has been developed for this conversion, which allows for good control over residual hydrazine in the final product, a critical aspect in pharmaceutical manufacturing. nih.gov

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| 2-Benzoylbenzoic Acid | Hydrazine Hydrate | 4-Phenylphthalazin-1(2H)-one | DMF, 1,1'-Carbonyldiimidazole, then aqueous Hydrazine | 94% | carta-evidence.org |

| 2-(4-Aminobenzoyl)benzoic Acid | Hydrazine Hydrate | 4-(4-Aminophenyl)phthalazin-1(2H)-one | Ethanol, Reflux | 50% | fayoum.edu.eg |

| 2-Acylbenzoic Acids | Hydrazine Derivatives | 2-Substituted phthalazinones | Boiling Butanol or Ethanol | - | semanticscholar.org |

Approaches Utilizing Benzoxazinone Precursors (e.g., 3,1-Benzoxazine-4-ones)

| Benzoxazinone Precursor | Reagent | Product | Conditions | Reference |

| 2-Aryl-3,1-benzoxazin-4-one | Hydrazine Hydrate | 4-Aryl-1(2H)-phthalazinone | Ethanol, Reflux | rsc.org |

| 1-Aryl-3,2-benzoxazin-4-one | Ammonium Acetate | 4-Aryl-1(2H)-phthalazinone | Fusion, 115°C | rsc.org |

| 2-Methyl-3,1-benzoxazin-4-one | Hydrazine Hydrate | 4-Methyl-1(2H)-phthalazinone | - | uomosul.edu.iq |

Advanced and Novel Synthetic Strategies for this compound Derivatives

In recent years, the development of more efficient and diverse synthetic methods has been a major focus in organic chemistry. These advanced strategies often offer advantages in terms of atom economy, step economy, and the ability to generate complex molecular scaffolds.

Chemoselective Alkylation Studies: O-Alkylation versus N-Alkylation

The phthalazinone scaffold possesses two potential sites for alkylation: the nitrogen atom at the 2-position (N-alkylation) and the oxygen atom of the carbonyl group (O-alkylation), which exists in tautomeric equilibrium with the lactam form. semanticscholar.org The regioselectivity of the alkylation is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the reaction temperature. rsc.orgsci-hub.se Generally, N-alkylation is favored under thermodynamic control, while O-alkylation can be achieved under kinetic control, often using "harder" alkylating agents. Phase-transfer catalysis has also been employed for the selective alkylation of related heterocyclic systems, which can offer mild reaction conditions and high selectivity. crdeepjournal.orgphasetransfer.comnih.govresearchgate.net The choice between N- and O-alkylation is crucial as it leads to different classes of compounds with distinct properties. rsc.orgsci-hub.sex-mol.comacs.org

| Substrate | Alkylating Agent | Base/Catalyst | Solvent | Major Product | Reference |

| Lactam-containing aromatics | Alkyl Halide | K2CO3 | - | N-alkylation (major) | rsc.org |

| Lactam-containing aromatics | - | - | - | O-alkylation (favored by aromatization driving force) | rsc.org |

| Dihydrodithienonaphthyridinedione | Alkylating agent | - | - | O-alkylation (solely) | semanticscholar.org |

| 2-Mercaptoquinazolin-4(3H)-one | Monohalogen compounds | TBAB, K2CO3 | Dioxane | S-alkylation | researchgate.net |

Multicomponent Reaction Strategies for Phthalazinone Hybrid Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, have emerged as powerful tools for the rapid construction of complex molecular architectures. nih.govnih.govresearchgate.net Several MCRs have been developed for the synthesis of phthalazinone-containing hybrid molecules. For example, a one-pot, three-component reaction of a phthalazinone derivative, a pyrazole-carbaldehyde, and an active methylene (B1212753) compound, catalyzed by L-proline, has been reported to produce novel pyran-linked phthalazinone-pyrazole hybrids in high yields (84-88%). nih.govnih.gov Another example is the multicomponent synthesis of triazolo-thiadiazino-phthalazinediones. mdpi.com These strategies are highly atom-economical and allow for the generation of diverse libraries of compounds from simple starting materials in a single step, making them highly attractive for drug discovery and materials science.

| Reactants | Catalyst/Solvent | Product Type | Yield | Reference |

| Phthalazinone derivative, 1H-pyrazole-5-carbaldehydes, Malononitrile/Ethyl 2-cyanoacetate | L-proline/Ethanol | Pyran-linked phthalazinone-pyrazole hybrids | 84-88% | nih.govnih.govresearchgate.net |

| 3-(2-Bromoacetyl)coumarin derivatives, 4-Amino-5-hydrazino-4H- rsc.orgsemanticscholar.orgnih.govtriazole-3-thiol, Ethyl-2-(2-arylhydrazono)-3-oxobutanoate | Acetic acid, Sodium acetate | Triazolothiadiazinyl pyrazol-3-one derivatives | - | mdpi.com |

| Aldehyde, Dimedone, Phthalhydrazide | Fe(III)-based dicationic ionic liquid | 1H-Indazolo[2,1-b]phthalazinetrione | - | scispace.com |

Late-Stage Functionalization via C-H Bond Activation

Late-stage functionalization has emerged as a powerful strategy in medicinal chemistry and materials science, allowing for the direct modification of complex molecules at a late step in a synthetic sequence. This approach avoids the need for de novo synthesis of each new analog, thereby increasing synthetic efficiency. For the this compound scaffold, transition-metal-catalyzed C-H bond activation has been a key strategy. The inherent directing group ability of the phthalazinone core, specifically the nitrogen and oxygen atoms, facilitates these transformations, guiding the catalyst to specific C-H bonds for functionalization.

Among the various transition metals, iridium has shown significant promise in catalyzing C-H amidation reactions. This method allows for the direct introduction of a nitrogen-containing functional group onto an aromatic ring, a valuable transformation in the synthesis of biologically active compounds. While specific studies on the iridium-catalyzed C-H amidation of this compound are not extensively detailed in the available literature, the general principles of this methodology can be applied to this scaffold.

The proposed reaction would involve the use of an iridium catalyst, such as [Ir(Cp*)Cl₂]₂, in the presence of a suitable amidating agent, often an azide (B81097) derivative. The reaction is believed to proceed through a cyclometalated intermediate, where the iridium coordinates to the phthalazinone core, facilitating the regioselective activation of a C-H bond on the phenyl ring. The subsequent reaction with the amidating agent leads to the formation of the C-N bond and regeneration of the active catalyst. The regioselectivity is typically directed to the ortho-position of the directing group.

A representative, albeit generalized, reaction is depicted below. The specific yields and conditions would require experimental optimization for the this compound substrate.

Table 1: Hypothetical Regioselective Iridium-Catalyzed C-H Amidation of this compound

| Entry | Amidating Agent | Product | Yield (%) |

| 1 | Sulfonyl Azide | ortho-Sulfonamido-4-phenyl-3,4-dihydrophthalazin-1(2H)-one | Data not available |

| 2 | Acyl Azide | ortho-Acylamido-4-phenyl-3,4-dihydrophthalazin-1(2H)-one | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for this reaction on the target compound was not found in the searched literature.

Derivatization Techniques for Structural Modification of the this compound Framework

The this compound framework possesses reactive sites, particularly the nitrogen atom at the 2-position (N2), which are amenable to various derivatization reactions. These modifications are crucial for tuning the physicochemical and biological properties of the molecule.

One of the most common derivatization strategies is N-alkylation . This involves the introduction of an alkyl group at the N2 position of the phthalazinone ring. Typically, this reaction is carried out by treating the parent compound with an alkyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). This method has been successfully employed to synthesize a variety of N-alkylated derivatives.

For instance, the reaction of a 4-substituted-phthalazin-1(2H)-one with ethyl bromoacetate (B1195939) in the presence of a base leads to the formation of the corresponding phthalazinone acetic acid ethyl ester derivative. This ester can be further functionalized, for example, by reaction with hydrazine hydrate to yield the corresponding hydrazide, which serves as a versatile intermediate for the synthesis of other heterocyclic systems.

Table 2: Examples of N-Alkylation of Phthalazinone Derivatives

| Entry | Alkylating Agent | Base | Solvent | Product | Yield (%) |

| 1 | Ethyl chloroacetate | K₂CO₃ | DMF | Ethyl 2-(1-oxo-4-phenyl-1,2-dihydrophthalazin-2-yl)acetate | Not specified |

| 2 | 1-bromo-2-chloroethane | K₂CO₃ | DMF | 2-(2-Chloroethyl)-4-phenyl-2H-phthalazin-1-one | Not specified |

| 3 | 1-bromo-3-chloropropane | K₂CO₃ | DMF | 2-(3-Chloropropyl)-4-phenyl-2H-phthalazin-1-one | Not specified |

Another important derivatization technique is N-acylation , which involves the introduction of an acyl group at the N2 position. While less common than N-alkylation for this specific scaffold in the reviewed literature, this transformation can be achieved using acylating agents such as acyl chlorides or anhydrides under appropriate conditions.

Furthermore, the phthalazinone core can be modified through condensation reactions. For example, the hydrazide derivatives obtained from N-alkylation can be reacted with various electrophiles to construct more complex molecular architectures, including the formation of oxadiazole and triazole rings appended to the phthalazinone framework.

Structure Activity Relationship Sar Studies of 4 Phenyl 3,4 Dihydrophthalazin 1 2h One Analogs

Elucidation of Critical Pharmacophoric Features within the Phthalazinone Core

The phthalazinone core of 4-phenyl-3,4-dihydrophthalazin-1(2H)-one is a key pharmacophore, with its lactam moiety playing a crucial role in interacting with biological targets. This bicyclic system acts as a rigid scaffold, positioning the phenyl group at the 4-position and other substituents in a defined spatial orientation. The hydrogen bond donor and acceptor capabilities of the lactam functionality are critical for molecular recognition and binding to target proteins. For instance, in the context of Poly(ADP-ribose) polymerase (PARP) inhibition, the phthalazinone core mimics the nicotinamide (B372718) moiety of the NAD+ cofactor, occupying the nicotinamide-binding pocket of the enzyme. nih.govresearchgate.net The carbonyl group of the lactam is a key hydrogen bond acceptor, while the adjacent nitrogen can act as a hydrogen bond donor, contributing significantly to the binding affinity. researchgate.net

Influence of Substituents on the Phenyl Ring at the 4-Position

The phenyl ring at the 4-position of the dihydrophthalazinone core is a primary site for modification in SAR studies, and the nature and position of its substituents profoundly influence the biological activity of the analogs.

The electronic properties of the substituents on the 4-phenyl ring play a significant role. Studies have shown that both electron-donating and electron-withdrawing groups can modulate activity, with the optimal substitution pattern being target-dependent. For instance, in a series of dengue virus inhibitors, a 4-fluorophenyl substituent at this position was found to be optimal for activity. nih.gov In the development of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors, electron-donating groups on the aromatic ring of a related 4-phenylthiazole (B157171) moiety were well-tolerated at ortho, meta, and para positions. nih.govnih.gov

The position of the substituent on the phenyl ring is also critical. Para-substitution is a common strategy that often leads to enhanced potency. For example, in a series of tyrosinase inhibitors, substitutions at the 2 and 4-positions of the β-phenyl ring significantly affected activity, with hydrogen bond donors like methoxy (B1213986) or fluoro groups being preferred. mdpi.com The steric bulk of the substituent is another important factor. While some bulk may be tolerated or even beneficial for filling hydrophobic pockets in the target protein, excessively large groups can lead to steric hindrance and a decrease in activity.

The following table summarizes the influence of various substituents on the 4-phenyl ring on the inhibitory activity against different targets.

| Target | Substituent at 4-Position | Position | Effect on Activity |

| Dengue Virus (DENV-2) | Fluoro | 4 | Potent Inhibition nih.gov |

| Tyrosinase | Methoxy | 4 | Strong Inhibition mdpi.com |

| Tyrosinase | Hydroxy | 4 | Moderate Inhibition mdpi.com |

| Soluble Epoxide Hydrolase | Methyl | 4 | Potent Inhibition nih.gov |

Impact of Modifications on the Dihydrophthalazinone Ring System

Modifications to the dihydrophthalazinone ring system itself, including substitution on the nitrogen atoms and alterations to the ring structure, have a significant impact on the SAR of these compounds.

Substitution at the N-2 position of the phthalazinone ring is a common strategy to explore new chemical space and modulate physicochemical properties. For instance, attaching various alkyl or aryl groups via a linker can lead to compounds with altered solubility, metabolic stability, and target engagement. nih.govcu.edu.eg In the context of α-adrenoceptor antagonists, novel 4-(4-bromophenyl)phthalazine derivatives with an alkyl spacer connected to an amine or N-substituted piperazine (B1678402) at the N-2 position showed significant α-blocking activity. nih.gov

Correlation Between Structural Diversity and Biological Response Across Derivatives

The structural diversity of this compound derivatives is directly correlated with a wide range of biological responses. By systematically altering different parts of the molecule, researchers have been able to develop compounds with activities against various targets, including enzymes and receptors.

For example, the introduction of a piperazine moiety at the N-2 position of the phthalazinone ring has been a successful strategy in the development of PARP inhibitors. nih.govresearchgate.net The basic nitrogen of the piperazine can form important interactions with the target enzyme and also improve the pharmacokinetic properties of the compounds. The nature of the substituent on the distal nitrogen of the piperazine further fine-tunes the activity.

In another example, the synthesis of 4-substituted-2(1H)-phthalazinone derivatives as α-adrenoceptor antagonists demonstrated that the combination of a 4-(4-bromophenyl) group and a specific N-substituted piperazine linked via an alkyl spacer at the N-2 position resulted in potent α-blocking activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to mathematically model the relationship between the structural features of these derivatives and their biological activities. researchgate.netijpsr.comnih.govslideshare.net These models help in predicting the activity of new, unsynthesized compounds and provide insights into the key molecular descriptors that govern the biological response.

The following table illustrates the diverse biological activities observed with different structural modifications of the this compound scaffold.

| Core Modification | 4-Phenyl Ring Substituent | N-2 Substituent | Biological Activity |

| Phthalazinone | 4-Fluoro | 3-(Dimethylamino)propyl carbamate | Dengue Virus Inhibition nih.gov |

| Phthalazinone | 4-Bromo | Alkyl-piperazine | α-Adrenoceptor Antagonism nih.gov |

| Phthalazinone | Unsubstituted | Cyclopropylcarbonylpiperazine | PARP Inhibition researchgate.net |

| Quinazolinone | Various | Various | Anticancer drugdesign.org |

Rational Design Principles Based on SAR Insights

The accumulated SAR data for this compound analogs provide a solid foundation for the rational design of new and improved molecules. researchgate.netresearchgate.net Several key design principles have emerged from these studies:

Scaffold Hopping and Bioisosterism: The phthalazinone core can be replaced with other heterocyclic systems like quinazolinones or benzoxazines to modulate activity and physicochemical properties. This approach allows for the exploration of novel chemical space while retaining essential pharmacophoric features. drugdesign.orgnih.gov

Substituent Optimization at the 4-Position: The 4-phenyl ring is a critical point for optimization. The choice of substituents should be guided by the specific requirements of the target's binding pocket, considering electronic effects, steric bulk, and hydrogen bonding potential. Para-substitution with small, electron-withdrawing or electron-donating groups is often a good starting point. nih.govmdpi.com

Exploitation of the N-2 Position: The N-2 position of the phthalazinone ring provides a vector for introducing functionalities that can interact with solvent-exposed regions of the target or improve pharmacokinetic properties. Linkers of varying lengths and flexibility can be used to connect different chemical moieties, such as basic amines or piperazines. nih.govresearchgate.net

Integration of Computational Methods: The use of computational tools such as molecular docking, pharmacophore modeling, and QSAR is invaluable in the rational design process. slideshare.netnih.govnih.gov These methods can help to prioritize compounds for synthesis, predict their activity, and provide a deeper understanding of the molecular interactions driving the biological response.

By applying these principles, medicinal chemists can more efficiently design and synthesize novel this compound analogs with desired biological activities, moving closer to the development of new therapeutic agents.

Computational Chemistry and Molecular Modeling in 4 Phenyl 3,4 Dihydrophthalazin 1 2h One Research

In Silico Prediction and Optimization for Therapeutic Development

Computational chemistry and molecular modeling have emerged as indispensable tools in the quest to develop novel therapeutics based on the 4-Phenyl-3,4-dihydrophthalazin-1(2H)-one scaffold. These in silico approaches allow for the rational design and optimization of phthalazinone derivatives, accelerating the identification of lead compounds with enhanced efficacy and favorable pharmacokinetic profiles. By simulating interactions at the molecular level, researchers can predict the biological activity of novel compounds, refine their structures for better target engagement, and assess their drug-like properties before undertaking costly and time-consuming experimental synthesis and testing.

A variety of computational techniques are employed to guide the therapeutic development of this compound analogs. These methods include molecular docking, quantitative structure-activity relationship (QSAR) analysis, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Molecular docking studies are instrumental in elucidating the binding modes of phthalazinone derivatives within the active sites of their biological targets. For instance, in the development of novel anticancer agents, docking simulations have been used to predict the interactions of these compounds with target proteins such as poly(ADP-ribose)polymerase (PARP). These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern binding affinity and selectivity. The insights gained from docking studies guide the strategic modification of the this compound structure to enhance its inhibitory activity. For example, the introduction of specific substituents on the phenyl ring can be explored to optimize interactions with key amino acid residues in the target's active site.

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the structural features of this compound derivatives with their biological activities. nih.govnih.gov By analyzing a series of compounds with known activities, QSAR models can identify the physicochemical properties and structural motifs that are critical for a desired therapeutic effect. pensoft.net These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of candidates with the highest potential. mdpi.com For example, a QSAR study might reveal that increasing the hydrophobicity of a particular region of the molecule leads to enhanced activity, guiding the design of new analogs with improved potency.

The optimization of lead compounds also heavily relies on the in silico prediction of ADMET properties. nih.gov Early assessment of a compound's pharmacokinetic profile is crucial to avoid late-stage failures in drug development. Computational models can predict parameters such as oral bioavailability, metabolic stability, and potential toxicity, allowing for the early identification and mitigation of liabilities. chemrxiv.orgresearchgate.net For instance, if a promising this compound derivative is predicted to have poor metabolic stability, structural modifications can be made to block potential sites of metabolism without compromising its therapeutic activity.

The iterative cycle of in silico design, prediction, and experimental validation has proven to be a powerful strategy in the development of this compound-based therapeutics. This approach not only streamlines the drug discovery process but also enhances the quality of the drug candidates that advance to preclinical and clinical development.

Table 1: In Silico Prediction of Biological Activity for Novel Phthalazinone Derivatives

| Compound ID | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Activity |

| PD-01 | PARP-1 | -9.8 | TYR907, SER904, GLY863 | High |

| PD-02 | Topoisomerase II | -8.5 | ASP559, LYS561 | Moderate |

| PD-03 | MAPK | -7.2 | LYS53, MET109 | Moderate |

| PD-04 | DENV-2 NS5 | -10.2 | ARG532, LYS535 | High |

Table 2: Predicted ADMET Properties of Optimized this compound Analogs

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability (%) |

| OPT-101 | 345.4 | 2.8 | 1 | 3 | > 80 |

| OPT-102 | 389.5 | 3.5 | 1 | 4 | > 75 |

| OPT-103 | 412.4 | 3.1 | 2 | 4 | > 85 |

| OPT-104 | 367.4 | 2.5 | 1 | 3 | > 90 |

Advanced Spectroscopic and Analytical Methodologies for Research on 4 Phenyl 3,4 Dihydrophthalazin 1 2h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-Phenyl-3,4-dihydrophthalazin-1(2H)-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

In the ¹H NMR spectrum of a compound like this compound, distinct signals are expected for the aromatic protons of the phenyl and phthalazinone rings, typically appearing in the downfield region (δ 7.0-8.5 ppm). The protons of the dihydro portion of the phthalazinone ring would likely appear as multiplets in the upfield region, with their chemical shifts and coupling patterns providing valuable information about their connectivity and stereochemical relationships. For instance, the methylene (B1212753) protons in the dihydro- ESI for more details). It is noteworthy that thiophene-substituted nitrile was well-tolerated in the presence of strong acid TfOH to furnish 3x in 54% yield. Furthermore, the 2,20 -diester N-tosyl-azir- idine bearing 4-Cl substituent at aryl moiety could react with ace- tonitrile to give the corresponding cycloaddition product 3y (confirmed by X-ray study, Fig. S2 in ESI). Additionally, it is note- worthy that the similar transformation observed with N-tosy- laziridine bearing only one ester, afforded the corresponding a. Reaction conditions: N-tosylaziridine dicarboxylate 1 (0.2 mmol), nitrile 2 product 3z in 20% yield with 6:1 dr. (0.3 mL), and TfOH (8.8 mL, 0.1 mmol) at 30 °C, the excess nitrile also served as the To gain some insight into the reaction mechanism, we have solvent. explored the cycloaddition of the chiral aziridine (B145994) scribd.com (R)-1a with b. Isolated yields based on 1 were given. c benzonitrile (B105546) 2a. The reaction proceeded smoothly to afford the cor- The reaction was conducted at 35 °C. d. The reaction was conducted at 0 °C. responding chiral product 3a in 90% yield with 50% ee under the e. Using ethyl 3-phenyl-1-tosylaziridine-2-carboxylate 1o as the aziridine otherwise identical reaction conditions (Scheme 2). The enantiop- substrate. urity erosion could probably be the partial decomposition mdpi.com or. Scheme 2. The formal [3+2] cycloaddition of (R)-1a with benzonitrile 2a. 4 Q. Zuo et al. / Tetrahedron Letters 61 (2020) 151576. Scheme 3. Proposed mechanism. Scheme 4. Synthetic application. racemization mdpi.com of the chiral aziridine (R)-1a, which indicated and 2019156) and Department of Science and Technology of that nucleophilic attack of the nucleophilic nitrile 2 could proceed Guangdong Province (No. 2017B030314083). through a SN2 model. On the basis of the above observations and previous studies Appendix A. Supplementary data. The reaction pathway for this cycloaddition reaction is pro- posed (Scheme 3).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~165 |

| Aromatic CH | 7.2 - 8.2 | 120 - 140 |

| C-H (dihydro) | 4.5 - 5.5 | 50 - 60 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) can be employed to generate a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

The fragmentation of the molecular ion provides a unique fingerprint that can aid in structural confirmation. Common fragmentation pathways for phthalazinone derivatives may involve the cleavage of the dihydrophthalazinone ring, the loss of the phenyl group, or the elimination of small neutral molecules like CO or N₂. For instance, a prominent fragment could correspond to the phenyl cation or the phthalazinone core. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which in turn can be used to deduce the elemental composition with high accuracy.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment |

|---|---|

| 224 | [M]⁺ (Molecular Ion) |

| 147 | [M - Phenyl]⁺ |

| 132 | [Phthalazinone core - N]⁺ |

| 104 | [Phthalazinone core - N - CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the lactam ring. The N-H stretching vibration of the amide group would typically appear as a broad band in the range of 3200-3400 cm⁻¹. The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the dihydro portion of the ring would be observed just below 3000 cm⁻¹. IR spectroscopy is also a valuable tool for monitoring the progress of a chemical reaction, for example, by observing the disappearance of reactant peaks and the appearance of product peaks.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Lactam) | 1650 - 1700 | Strong |

X-ray Crystallography for Precise 3D Structural Determination and Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or its derivatives, it is possible to obtain precise information about bond lengths, bond angles, and torsional angles.

This technique provides an unambiguous confirmation of the molecular structure and can reveal subtle stereochemical details, such as the conformation of the dihydrophthalazinone ring and the relative orientation of the phenyl substituent. The crystal packing information obtained from X-ray crystallography can also shed light on intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state properties of the compound. For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration.

Table 4: Representative Crystal Data Parameters from X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Volume (V) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

Chromatographic Techniques for Purity Assessment and Isolation of Complex Mixtures

Chromatographic techniques are essential for the purification and purity assessment of this compound and its derivatives. Thin-layer chromatography (TLC) is often used for rapid reaction monitoring and for determining the appropriate solvent system for column chromatography.

Column chromatography, particularly flash chromatography, is a standard method for the purification of the crude product after synthesis. For a more precise assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer, can be developed to separate the target compound from any impurities. The purity is typically determined by measuring the peak area of the main component relative to the total peak area in the chromatogram. Gas chromatography (GC) can also be used for volatile and thermally stable derivatives.

Table 5: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Future Research Directions and Translational Outlook for 4 Phenyl 3,4 Dihydrophthalazin 1 2h One Research

Identification and Validation of Novel Biological Targets

The phthalazinone scaffold is a key component in numerous compounds with a wide array of pharmacological activities, targeting various enzymes and receptors. nih.gov While established targets for phthalazinone derivatives include Poly (ADP-ribose) polymerase (PARP), Aurora kinases, and various growth factor receptors like VEGFR-2, the potential for 4-Phenyl-3,4-dihydrophthalazin-1(2H)-one to interact with novel biological targets remains a significant area of investigation. nih.govnih.govresearchgate.net

Future research should focus on:

Target Deconvolution Screening: Employing chemoproteomics and other unbiased screening platforms to identify new protein binding partners for this compound. This can uncover unexpected mechanisms of action beyond the known targets of the broader phthalazinone class.

Kinase Profiling: Given that many phthalazinone derivatives act as kinase inhibitors, comprehensive profiling of this compound against a broad panel of human kinases could reveal novel inhibitory activities against targets involved in cancer, inflammation, or other diseases. nih.gov For instance, derivatives have shown activity against p38 mitogen-activated protein kinase (MAPK) and c-Met kinase. nih.govnih.gov

Validation Studies: Once novel targets are identified, rigorous validation using techniques such as siRNA-mediated knockdown, CRISPR-Cas9 gene editing, and cellular thermal shift assays (CETSA) will be crucial to confirm the biological relevance of these interactions and their contribution to the compound's pharmacological effects.

| Known Targets for Phthalazinone Derivatives | Therapeutic Area |

| Poly (ADP-ribose) Polymerase (PARP) researchgate.net | Cancer |

| Aurora Kinases nih.gov | Cancer |

| Vascular Endothelial Growth Factor Receptors (VEGFR) nih.gov | Cancer (Anti-angiogenesis) |

| c-Met Kinase nih.gov | Cancer |

| p38 Mitogen-Activated Protein Kinase (MAPK) rsc.org | Cancer, Inflammation |

| Topoisomerase II rsc.org | Cancer |

| α1-Adrenoceptors nih.gov | Central Nervous System |

Development of Next-Generation Phthalazinone Derivatives with Enhanced Specificity

The chemical tractability of the this compound structure allows for extensive modification to improve its potency, selectivity, and pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies are central to guiding the rational design of new analogs. nih.gov

Key strategies for developing next-generation derivatives include:

Molecular Hybridization: This drug design strategy involves combining the 4-phenylphthalazinone core with other pharmacophores to create hybrid molecules with potentially dual or enhanced activity. nih.gov For example, creating hybrids with dithiocarbamates or pyrazole (B372694) moieties has yielded compounds with promising antiproliferative effects. nih.govnih.gov

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography of the target-ligand complex to guide the synthesis of derivatives with improved binding affinity and specificity. This approach can help in designing modifications that maximize interactions with the desired target while minimizing off-target effects.

Functional Group Modification: Systematic alteration of substituents on both the phenyl ring and the phthalazinone core can fine-tune the electronic and steric properties of the molecule. For instance, studies on related quinoline-phthalazinone carboxamides showed that halogen groups on the phenyl ring significantly influenced antitumor activity. nih.gov The synthesis of new derivatives often involves multi-step reactions, starting from precursors like o-aroylbenzoic acids and utilizing cyclization and N-alkylation reactions to build complexity. ekb.eg

| Synthetic Strategy | Goal | Example Approach |

| Molecular Hybridization | Create dual-action or synergistic compounds | Combining phthalazinone with dithiocarbamate (B8719985) or pyrazole scaffolds. nih.govnih.gov |

| Structure-Based Design | Enhance target specificity and potency | Using molecular docking to predict binding and guide synthesis. rsc.org |

| Multi-Component Reactions | Improve synthetic efficiency and diversity | One-pot reactions to generate novel pyran-linked hybrids. nih.gov |

| Functionalization | Modulate pharmacokinetic properties | N-alkylation using reagents like ethyl bromoacetate (B1195939). ekb.eg |

Integration of Systems Biology and Omics Data for Comprehensive Mechanistic Understanding

To move beyond a single-target, single-drug paradigm, a systems biology approach is essential. Integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) can provide a holistic view of the cellular response to this compound and its derivatives. nih.gov

This approach involves:

Transcriptomic Analysis (RNA-Seq): Identifying gene expression changes in cells treated with the compound to reveal affected signaling pathways and biological processes. This can help build regulatory network models and understand downstream effects. nih.gov

Proteomic Analysis: Quantifying changes in protein expression and post-translational modifications to directly assess the impact on signaling cascades and cellular machinery.

Metabolomic Profiling: Analyzing changes in cellular metabolites to understand the compound's impact on metabolic pathways, which can be crucial in diseases like cancer.

Data Integration: Using bioinformatics tools and platforms like MetaboAnalyst to integrate these different omics datasets. nih.gov This integrated analysis can reveal complex drug-response networks, identify biomarkers for sensitivity or resistance, and provide a deeper mechanistic understanding that is not achievable through any single omics approach alone. nih.gov

Exploration in Advanced Preclinical Disease Models

To improve the clinical translation of promising this compound derivatives, it is critical to move beyond traditional 2D cell culture and simple xenograft models. Advanced preclinical models that more accurately recapitulate human disease are necessary.

Future studies should incorporate:

3D Organoid Cultures: Patient-derived organoids can better predict patient-specific drug responses compared to conventional cell lines. Testing derivatives in panels of cancer organoids can provide valuable insights into efficacy across different tumor subtypes.

Patient-Derived Xenografts (PDX): PDX models, where patient tumor tissue is implanted into immunodeficient mice, maintain the heterogeneity and architecture of the original tumor. Evaluating lead compounds in PDX models is a robust method for assessing in vivo antitumor activity.

Genetically Engineered Mouse Models (GEMMs): GEMMs that develop tumors spontaneously in an immunocompetent environment are invaluable for studying the interplay between the drug, the tumor, and the immune system.

Humanized Mouse Models: For compounds that may modulate the immune system, testing in mice with a reconstituted human immune system can provide crucial data on immuno-oncology effects. The evaluation of the PARP inhibitor Olaparib, a well-known phthalazinone-containing drug, in various xenograft models has set a precedent for the rigorous preclinical testing required for this class of compounds. researchgate.net

By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of novel and effective medicines.

Q & A

Q. What are the standard synthetic routes for preparing 4-Phenyl-3,4-dihydrophthalazin-1(2H)-one and its derivatives?

The compound is typically synthesized via cyclization reactions starting from phthalic anhydride. For example, methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate can be synthesized from phthalic anhydride, followed by substitution with oxadiazole or allyl groups to generate derivatives . Key steps include refluxing intermediates in solvents like ethanol or THF with catalysts (e.g., K₂CO₃) and purification via column chromatography. Reaction progress is monitored using TLC and NMR .

Q. How is the structural characterization of this compound performed?

Structural validation relies on spectroscopic methods:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at ~170 ppm).

- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., C=O bond length ~1.22 Å, phenyl ring dihedral angle ~85° with the phthalazinone core) .

- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₁₇H₁₄N₂O).

Q. What solvents and reaction conditions optimize yield in its synthesis?

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures facilitate cyclization. Reaction temperatures range from 80–120°C under reflux. Catalytic amounts of piperidine or acetic acid improve cyclization efficiency. Yields typically range from 60–85% after recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) often arise from tautomerism or polymorphism. Strategies include:

Q. What strategies are employed to enhance the pharmacological activity of phthalazinone derivatives?

Structure-activity relationship (SAR) studies focus on:

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 4-phenyl position improve receptor binding affinity .

- Heterocyclic modifications : Introducing oxadiazole or triazole rings enhances metabolic stability and bioavailability .

- Fluorimetric assays (e.g., fluorescence quenching with Fe³⁺) to study metal-binding properties for neurological applications .

Q. How do crystallographic data inform the design of novel phthalazinone-based chemosensors?

Crystal packing analysis reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonds) critical for sensor specificity. For example, 2-phenylphthalazin-1(2H)-one exhibits a "turn-off" fluorescence response to Fe³⁺ due to ligand-to-metal charge transfer, as confirmed by XRD-determined coordination geometry .

Methodological Challenges

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.

- Recrystallization : Use ethanol/water (4:1) to remove polar impurities.

- HPLC : Reverse-phase C18 columns for enantiomeric separation of chiral derivatives .

Q. How can computational methods aid in predicting biological targets for this compound?

- Molecular docking (AutoDock Vina) to screen against GPCR or kinase databases.

- MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.

- Pharmacophore modeling (MOE) to identify critical interaction sites (e.g., hydrogen bond acceptors at the carbonyl group) .

Data Interpretation and Reproducibility

Q. Why might synthetic yields vary between labs, and how can this be mitigated?

Variations arise from impurities in starting materials (e.g., phthalic anhydride purity >99% required) or moisture-sensitive intermediates. Standardization includes:

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions may stem from assay conditions (e.g., cell line variability, serum concentration). Best practices:

- Dose-response curves (IC₅₀ values) across multiple cell lines (e.g., HeLa, MCF-7).

- Standardized protocols (e.g., MTT assay incubation time: 48 hrs, 5% CO₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.